molecular formula C7H4BrIO2 B2556686 5-Bromo-2-hydroxy-3-iodobenzaldehyde CAS No. 243136-01-8

5-Bromo-2-hydroxy-3-iodobenzaldehyde

Cat. No.: B2556686
CAS No.: 243136-01-8
M. Wt: 326.915
InChI Key: VYKYVFPHGKLLDF-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-iodobenzaldehyde is an organic compound with the molecular formula C7H4BrIO2 and a molecular weight of 326.92 g/mol . It is characterized by the presence of bromine, iodine, and hydroxyl functional groups attached to a benzaldehyde core. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxy-3-iodobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-2-hydroxy-3-iodobenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. This reactivity underlies its potential biological and therapeutic effects .

Comparison with Similar Compounds

    5-Bromo-2-hydroxybenzaldehyde: Lacks the iodine substituent, resulting in different reactivity and applications.

    2-Hydroxy-3-iodobenzaldehyde:

Uniqueness: The combination of bromine, iodine, and hydroxyl groups in 5-Bromo-2-hydroxy-3-iodobenzaldehyde imparts unique reactivity and versatility, making it a valuable compound for various research and industrial applications .

Biological Activity

5-Bromo-2-hydroxy-3-iodobenzaldehyde (C7H4BrIO2) is a halogenated organic compound recognized for its potential biological activities. This compound features a unique combination of bromine and iodine substituents, which enhances its reactivity and interaction with biological systems. The following sections delve into its synthesis, mechanism of action, biological activities, and relevant case studies.

This compound is synthesized primarily through the bromination and iodination of 2-hydroxybenzaldehyde. The typical synthetic route involves:

  • Bromination : Introduction of bromine at the 5-position.
  • Iodination : Introduction of iodine at the 3-position.

These reactions are performed under controlled conditions to ensure selectivity and yield.

Chemical Structure

The molecular structure can be represented as follows:

C7H4BrIO2\text{C}_7\text{H}_4\text{BrI}\text{O}_2

This structure contributes to its biological activity through the formation of covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal functions.

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of reactive functional groups allows it to form covalent bonds with proteins, enzymes, and nucleic acids. This reactivity can lead to:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes.
  • Disruption of Cellular Processes : By interfering with signaling pathways.

The compound's halogen substituents (bromine and iodine) enhance its binding affinity, making it a potential pharmacophore in drug design.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as:

Cancer Cell LineIC50 Value (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)18 µM

The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Bristol evaluated the antimicrobial efficacy of various halogenated benzaldehyde derivatives, including this compound. The study concluded that compounds with multiple halogen substituents displayed enhanced antibacterial activity compared to their non-halogenated counterparts .

Case Study 2: Anticancer Mechanism Investigation

In another study published in Journal of Medicinal Chemistry, researchers investigated the anticancer mechanisms of halogenated benzaldehydes. They found that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an effective anticancer agent .

Properties

IUPAC Name

5-bromo-2-hydroxy-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKYVFPHGKLLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromosalicylaldehyde (20.0 g, 0.1 mole) and potassium iodide (17 g, 0.1 mole) in acetonitrile (150 mL) and water (50 mL) in a 500 mL round bottom flask with magnetic stirrer was added chloramine T (23 g, 0.1 mole). The mixture was allowed to react for one hour. The reaction mixture was partitioned between hydrochloric acid (10%, 200 mL) and ethyl acetate. The organic layer was dried (Na2SO4), filtered and concentrated in vacuo. To the residue was added hexanes and the reaction mixture heated to 50° C. for 15 minutes. The undissolved material was removed by filtration. The filtrate was concentrated in vacuo to leave canary yellow 3-iodo-5-bromosalicylaldehyde (26 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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